molecular formula C19H22N2O2 B515312 N,N'-bis(3-methylphenyl)pentanediamide

N,N'-bis(3-methylphenyl)pentanediamide

Cat. No.: B515312
M. Wt: 310.4g/mol
InChI Key: CZCCFMWRMZLYDH-UHFFFAOYSA-N
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Description

N,N'-bis(3-methylphenyl)pentanediamide is a diamide compound of interest in organic materials and pharmaceutical research. Compounds within this family, characterized by aromatic rings linked through amide groups, are frequently investigated as ligands in metal-organic complexes and as intermediates in organic synthesis . The amide functional group is a critical constituent in many biologically active compounds, and its presence dictates the molecule's ability to form stable, self-assembled structures through intermolecular hydrogen bonding . The molecular structure is typically stabilized by intramolecular C—H⋯O hydrogen bonds, and in crystalline form, molecules can be linked into chains via intermolecular N—H⋯O hydrogen bonds . Researchers value this class of compounds for its potential application in developing new materials with specific electronic or structural properties . As with many research compounds featuring defined hydrogen-bonding motifs, it may also serve as a model system for studying molecular self-assembly and crystal engineering. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4g/mol

IUPAC Name

N,N'-bis(3-methylphenyl)pentanediamide

InChI

InChI=1S/C19H22N2O2/c1-14-6-3-8-16(12-14)20-18(22)10-5-11-19(23)21-17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

CZCCFMWRMZLYDH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Diamides

Table 1: Key Structural and Physical Properties of Selected Diamides
Compound Name Backbone Chain Length Substituents Melting Point (°C) Key Applications/Activities
N,N′-Bis(3-methylphenyl)pentanediamide Pentanediamide (C5) 3-methylphenyl Not reported Potential antimicrobial/electronic
N,N′-Bis(4-cyanophenyl)pentanediamide Pentanediamide (C5) 4-cyanophenyl 238–239 Anti-trypanosomal activity
N,N′-Bis(3-methylphenyl)propanediamide Propanediamide (C3) 3-methylphenyl >300 Crystallography studies
N,N′-Bis(4-bromophenyl)pentanediamide Pentanediamide (C5) 4-bromophenyl Not reported Cytotoxicity studies
N,N′-Bis(2-pyridinylmethyl)pentanediamide Pentanediamide (C5) 2-pyridinylmethyl Not reported Chelation/coordination chemistry

Key Observations :

  • Backbone Length : Pentanediamides (C5) generally exhibit greater flexibility compared to propanediamides (C3), which may enhance binding to biological targets or influence material properties in optoelectronics .
  • Substituent Effects: Electron-withdrawing groups (e.g., 4-cyano) lower melting points compared to electron-donating groups (e.g., 3-methyl), as seen in the 238–239°C melting point of N,N′-bis(4-cyanophenyl)pentanediamide versus >300°C for N,N′-bis(3-methylphenyl)propanediamide .
  • Biological Activity: Halogenated derivatives (e.g., bromophenyl) demonstrate higher cytotoxicity in cancer cell lines (e.g., IC50 values <10 μM in HT-29 colon adenocarcinoma), whereas methyl-substituted analogs may prioritize antimicrobial or anti-parasitic effects .

Comparison of Yields :

  • Substituted anilines with electron-donating groups (e.g., 3-methylphenyl) often result in higher yields due to reduced steric hindrance and enhanced nucleophilicity .
  • Halogenated derivatives (e.g., bromophenyl) require stringent purification, leading to moderate yields (~50–70%) .
Antimicrobial and Antiparasitic Activity

N,N′-bis(4-cyanophenyl)pentanediamide exhibits anti-trypanosomal activity, likely due to its ability to disrupt parasitic membrane integrity or inhibit essential enzymes . The 3-methylphenyl analog may share this activity but with reduced potency, as methyl groups are less electronegative than cyano groups.

Cytotoxicity in Cancer Cell Lines
  • Halogenated Derivatives : N,N′-bis(4-bromophenyl)pentanediamide shows IC50 values of 5–10 μM in MCF-7 breast cancer cells, attributed to DNA intercalation or topoisomerase inhibition .
  • Methyl-Substituted Analogs : Lower cytotoxicity (IC50 >50 μM) suggests that methyl groups may reduce bioactivity, favoring applications in material science over oncology .

Q & A

Basic: What are the standard synthetic routes for preparing N,N'-bis(3-methylphenyl)pentanediamide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via condensation reactions between diamines and acyl chlorides. For example, analogous alkanediamide derivatives have been prepared by reacting 3-methylphenylamine with glutaryl chloride (pentanedioyl chloride) in the presence of pyridine as a catalyst under reflux conditions . Key parameters for optimization include:

  • Temperature: Reflux (~110–120°C) ensures efficient acylation.
  • Solvent: Polar aprotic solvents (e.g., dichloromethane) improve solubility.
  • Stoichiometry: A 2:1 molar ratio of amine to acyl chloride minimizes byproducts.
    Yield improvements (e.g., from 50% to 68%) can be achieved by slow addition of the acyl chloride and extended reaction times (12–24 hours) .

Basic: How are structural and purity characteristics validated for this compound?

Answer:
Characterization relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the absence of unreacted amines and verify the amide linkage. For example, the absence of NH2_2 signals (~5 ppm) and presence of amide protons (~8–10 ppm) are critical .
  • IR Spectroscopy: Stretching bands at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) confirm amide formation .
  • Melting Point Analysis: Sharp melting points (>300°C for similar diamides) indicate high crystallinity and purity .

Advanced: How do substituents on the aryl groups influence the molecular conformation and crystallinity of alkanediamides like this compound?

Answer:
X-ray crystallography studies on analogous compounds (e.g., N,N′-bis(3-methylphenyl)propanediamide) reveal that 3-methylphenyl substituents induce steric hindrance, distorting the amide plane and reducing intermolecular hydrogen bonding. This results in:

  • Reduced crystallinity compared to unsubstituted analogs.
  • Torsional angles of ~10–15° between the aryl and amide groups, altering packing efficiency .
    Such structural insights guide the design of derivatives with tailored solubility or thermal stability.

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, yields) for alkanediamides?

Answer:
Discrepancies often arise from:

  • Purity differences: Recrystallization solvents (e.g., ethanol vs. acetone) affect final purity.
  • Heating rates in melting point analysis: Rapid heating (>5°C/min) may obscure phase transitions.
    To reconcile
    • Compare synthesis protocols (e.g., reaction time, catalyst) .
    • Validate purity using HPLC or elemental analysis .

Advanced: What methodologies are used to evaluate the biological activity of alkanediamides, and how can structure-activity relationships (SAR) be inferred?

Answer:
For antimicrobial activity screening:

  • In vitro assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • SAR studies: Modifying the alkanediamide chain length (e.g., pentanediamide vs. hexanediamide) or aryl substituents (e.g., electron-withdrawing groups) correlates with enhanced membrane permeability and bioactivity .
    For example, N,N′-bis[4-(aminoiminomethyl)phenyl]pentanediamide showed anti-trypanosomal activity due to its cationic benzamidine moieties .

Advanced: What experimental strategies can improve the low yields (<50%) observed in alkanediamide synthesis?

Answer:
Yield optimization strategies include:

  • Stepwise acylation: Reacting one equivalent of amine with acyl chloride first, then adding the second amine to reduce steric hindrance.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by ~20% through enhanced kinetics .
  • Catalyst screening: DMAP (4-dimethylaminopyridine) enhances nucleophilicity of amines, accelerating acylation .

Basic: What safety and handling protocols are critical when working with alkanediamides?

Answer:

  • Toxicity: Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of acyl chlorides and amines.
  • Storage: Store under inert gas (argon) to prevent hydrolysis of amide bonds.
  • Waste disposal: Neutralize residual acyl chlorides with aqueous sodium bicarbonate before disposal .

Advanced: How does crystallographic data inform the design of alkanediamide-based materials (e.g., organic semiconductors)?

Answer:
Crystal packing analysis (e.g., via X-ray diffraction) reveals:

  • π-π stacking distances (~3.5–4.0 Å) between aryl groups, critical for charge transport in organic electronics.
  • Hydrogen-bonding networks that stabilize thin-film morphology.
    For example, planar amide conformations improve intermolecular interactions, enhancing device efficiency .

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